Product packaging for ethyl 3-amino-3-(carbamoylamino)butanoate(Cat. No.:CAS No. 73758-52-8)

ethyl 3-amino-3-(carbamoylamino)butanoate

Cat. No.: B1345165
CAS No.: 73758-52-8
M. Wt: 189.21 g/mol
InChI Key: USZCLVNQMQEOBA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(carbamoylamino)butanoate is a substituted butanoate ester featuring an amino group and a carbamoylamino (urea-derived) moiety at the 3-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3O3 B1345165 ethyl 3-amino-3-(carbamoylamino)butanoate CAS No. 73758-52-8

Properties

IUPAC Name

ethyl 3-amino-3-(carbamoylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c1-3-13-5(11)4-7(2,9)10-6(8)12/h3-4,9H2,1-2H3,(H3,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZCLVNQMQEOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242363
Record name Ethyl 3-amino-3-[(aminocarbonyl)amino]butanoate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73758-52-8
Record name Ethyl 3-amino-3-[(aminocarbonyl)amino]butanoate
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Record name Butyric acid, beta-amino-beta-ureido-, ethyl ester
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Record name Butyric acid, ethyl ester
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Record name Ethyl 3-amino-3-[(aminocarbonyl)amino]butanoate
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Record name Ethyl 3-amino-3-[(aminocarbonyl)amino]butyrate
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Preparation Methods

Direct Carbamoylation of Ethyl 3-Aminobutanoate

One straightforward approach involves starting from ethyl 3-aminobutanoate, which undergoes carbamoylation to introduce the carbamoylamino group. This method typically uses carbamoylating agents such as urea derivatives or carbamoyl chlorides under controlled conditions.

  • Reaction conditions: Carbamoylation is performed in an aprotic solvent (e.g., dichloromethane or acetonitrile) at low to moderate temperatures (0–25°C) to avoid side reactions.
  • Reagents: Ethyl 3-aminobutanoate, carbamoyl chloride or urea derivatives, and a base such as triethylamine to scavenge HCl.
  • Yield: Moderate to good yields (50–80%) depending on reagent purity and reaction time.
  • Notes: Protection of the amino group may be necessary if selectivity is an issue.

Esterification and Subsequent Functionalization

An alternative route involves the esterification of 3-amino-3-(carbamoylamino)butanoic acid or its derivatives:

  • Step 1: Synthesis of 3-amino-3-(carbamoylamino)butanoic acid via amidation or transamination reactions.
  • Step 2: Esterification of the acid with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Reaction conditions: Reflux in ethanol with catalytic acid for several hours.
  • Yield: Typically 60–75% for esterification step.
  • Notes: Careful control of pH and temperature is essential to prevent hydrolysis or side reactions.

Enzymatic Transamination and Biocatalytic Approaches

Recent advances have demonstrated the use of transaminase enzymes to prepare amino alcohols and related intermediates, which can be further converted to carbamoylamino derivatives:

  • Process: Transamination of keto precursors (e.g., 4-hydroxy-2-butanone) using transaminase enzymes such as ATA-301 or ECS-ATA-134.
  • Conditions: pH 6–9, temperature 15–40°C, reaction time 12–48 hours.
  • Advantages: High enantiomeric purity (up to 100% R-isomer), environmentally friendly, and industrially viable.
  • Subsequent steps: Chemical carbamoylation and esterification to yield the target compound.

Condensation Reactions with Ethyl 3-Oxobutanoate

Condensation of amines with ethyl 3-oxobutanoate under acidic catalysis can yield amino-substituted butanoate derivatives:

  • Method: Refluxing ethyl 3-oxobutanoate with amines in benzene or toluene in the presence of catalytic hydrochloric acid.
  • Outcome: Formation of condensation products with amino and carbamoylamino functionalities.
  • Reaction time: 15–20 minutes at elevated temperatures (240–250°C in mineral oil).
  • Notes: Azeotropic removal of water drives the reaction forward.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Advantages Limitations
Direct Carbamoylation Ethyl 3-aminobutanoate Carbamoyl chloride, base, aprotic solvent, 0–25°C 50–80 Simple, direct Possible side reactions, selectivity issues
Esterification of Acid 3-amino-3-(carbamoylamino)butanoic acid Ethanol, acid catalyst, reflux 60–75 Straightforward ester formation Requires prior acid synthesis
Enzymatic Transamination + Chemical Functionalization Keto precursors (e.g., 4-hydroxy-2-butanone) Transaminase enzymes, pH 6–9, 15–40°C, carbamoylation reagents High (up to 100% enantiomeric purity) Environmentally friendly, high stereoselectivity Longer reaction times, enzyme cost
Condensation with Ethyl 3-Oxobutanoate Ethyl 3-oxobutanoate, amines HCl catalyst, reflux, azeotropic water removal Moderate Efficient condensation High temperature, specialized setup

Research Findings and Notes

  • The enzymatic transamination approach offers a highly stereoselective route to chiral intermediates, which can be converted to ethyl 3-amino-3-(carbamoylamino)butanoate with excellent purity and yield.
  • Acid-catalyzed esterification remains a reliable method for preparing ethyl esters from corresponding acids, with moderate yields and straightforward purification.
  • Direct carbamoylation requires careful control of reaction conditions to avoid overreaction or side products, but it is a practical method when the amino ester is readily available.
  • Condensation reactions with ethyl 3-oxobutanoate provide a rapid synthetic route but may require high temperatures and careful handling of acidic catalysts.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, beta-amino-beta-ureido-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Butyric acid, beta-amino-beta-ureido-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism by which butyric acid, beta-amino-beta-ureido-, ethyl ester exerts its effects involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and interact with cellular receptors to produce its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares ethyl 3-amino-3-(carbamoylamino)butanoate with key analogs identified in the evidence:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications Reference
This compound C₇H₁₃N₃O₃ (hypothetical) - 3-amino
- 3-carbamoylamino (urea group)
Potential pharmaceutical precursor N/A
Ethyl 3-amino-3-(4-bromophenyl)butanoate C₁₂H₁₆BrNO₂ - 3-amino
- 3-(4-bromophenyl)
Pharmaceutical intermediate
Ethyl 3-(benzylamino)-3-methylbutanoate C₁₄H₂₁NO₂ - 3-benzylamino
- 3-methyl
Medical intermediate
Ethyl 3-carbamimidoylamino-4-methylbenzoate nitrate C₁₁H₁₅N₃O₂·HNO₃ - Carbamimidoylamino (amidine group)
- 4-methylbenzoate
Laboratory research
Key Observations:
  • Substituent Impact: The carbamoylamino group in the target compound introduces hydrogen-bonding capacity and polarity, contrasting with the lipophilic 4-bromophenyl group in or the benzylamino group in . This difference likely affects solubility and bioavailability.
  • Synthetic Utility: Compounds like ethyl 3-carbamimidoylamino-4-methylbenzoate nitrate () demonstrate the role of amidine groups in forming heterocycles, suggesting that the carbamoylamino group in the target compound could similarly participate in cyclization reactions.

Stability and Functional Group Compatibility

  • Carbamoylamino vs.
  • Aromatic vs. Aliphatic Substituents: The bromophenyl group in may confer greater steric hindrance and electron-withdrawing effects compared to the aliphatic carbamoylamino group, influencing reactivity in cross-coupling or substitution reactions.

Biological Activity

Ethyl 3-amino-3-(carbamoylamino)butanoate, also known as ethyl 3-amino-3-(carbamoyl)butanoate, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H15N3O3
  • Molecular Weight : 175.21 g/mol
  • CAS Number : 7318-00-5

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The presence of amino and carbamoyl groups facilitates hydrogen bonding and electrostatic interactions with proteins, potentially influencing their function. This compound may exhibit multiple mechanisms, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as a modulator for various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. These findings suggest that this compound may serve as a lead compound for developing new anticancer drugs.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Methodology : Disk diffusion method was employed against various bacterial strains.
    • Results : The compound showed significant inhibition zones, indicating strong antimicrobial activity.
  • Anticancer Activity Study :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer effects.

Data Tables

PropertyValue
Molecular FormulaC7H15N3O3
Molecular Weight175.21 g/mol
SolubilitySoluble in water
Biological ActivitiesAntimicrobial, Anticancer
Study TypeFindings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines

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